molecular formula C13H17NO5 B1625447 Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate CAS No. 64356-79-2

Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate

Cat. No. B1625447
CAS RN: 64356-79-2
M. Wt: 267.28 g/mol
InChI Key: PUJUCYWWVNTBAM-UHFFFAOYSA-N
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Description

Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate, also known as MBCP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MBCP is a prodrug of the amino acid glycine, which has been shown to have neuroprotective effects in various experimental models.

Mechanism of Action

The mechanism of action of Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate is not fully understood, but it is believed to involve the activation of the glycine receptor. Glycine is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate is thought to enhance the activity of glycine receptors, leading to increased inhibition of neurons and ultimately neuroprotection.
Biochemical and Physiological Effects:
Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate has been shown to have various biochemical and physiological effects. In addition to its neuroprotective effects, Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate has been shown to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects. It has also been shown to improve mitochondrial function and increase ATP production.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate in lab experiments is its specificity for the glycine receptor. This allows researchers to study the effects of glycine activation on neuronal activity without the confounding effects of other neurotransmitters. However, Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate has some limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for research involving Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate. One area of interest is the development of more potent and selective glycine receptor agonists. Another area of interest is the use of Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate in combination with other neuroprotective agents to enhance its efficacy. Finally, there is a need for more in-depth studies on the pharmacokinetics and pharmacodynamics of Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate to better understand its potential therapeutic applications.
Conclusion:
Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate is a synthetic compound with potential applications in scientific research. Its neuroprotective effects and specificity for the glycine receptor make it an attractive candidate for the treatment of neurodegenerative diseases. While there are some limitations to working with Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate, its potential therapeutic benefits make it an important area of research for the future.

Scientific Research Applications

Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate has been shown to have various applications in scientific research. One of the most promising areas of research is in the field of neuroprotection. Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate has been shown to protect neurons from various insults, including oxidative stress, excitotoxicity, and inflammation. This makes it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

methyl 3-methoxy-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-17-9-11(12(15)18-2)14-13(16)19-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJUCYWWVNTBAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60492664
Record name Methyl N-[(benzyloxy)carbonyl]-O-methylserinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60492664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate

CAS RN

64356-79-2
Record name Methyl N-[(benzyloxy)carbonyl]-O-methylserinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60492664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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